2-Chloro-5-(2-fluoroethoxy)pyridine
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Overview
Description
2-Chloro-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoroethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-hydroxypyridine with 2-fluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds as follows:
2-chloro-5-hydroxypyridine+2-fluoroethanolK2CO3,refluxthis compound
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives, such as 2-aminopyridine or 2-thiocyanatopyridine.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of pyridine amines.
Scientific Research Applications
2-Chloro-5-(2-fluoroethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: A closely related compound with similar chemical properties but lacking the 2-fluoroethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group instead of the 2-fluoroethoxy group.
Uniqueness
2-Chloro-5-(2-fluoroethoxy)pyridine is unique due to the presence of both chlorine and 2-fluoroethoxy substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-chloro-5-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 |
InChI Key |
FVULHHWBGORUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCF)Cl |
Origin of Product |
United States |
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